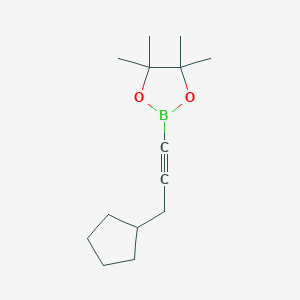

2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

“2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a compound with the CAS Number: 1487355-69-0 . It has a molecular weight of 234.15 . The compound is also known as CPD. It has recently gained attention in scientific research due to its unique properties and potential applications in various fields.

Molecular Structure Analysis

The molecular formula of this compound is C14H23BO2 . The InChI Code is 1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h12H,5-6,8-10H2,1-4H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.科学的研究の応用

Chain-Growth Polymerization in Polymer Synthesis

A study by Yokoyama et al. (2007) explored the palladium-catalyzed polycondensation of a related compound, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its utility in chain-growth polymerization mechanisms for synthesizing well-defined polyfluorenes with narrow molecular weight distributions. This research indicates the compound's potential role in initiating controlled polymerization processes, suggesting a broader applicability of similar boronate esters in precision polymer synthesis (Yokoyama et al., 2007).

Synthesis of Modified Phenylboronic Acid Derivatives

Spencer et al. (2002) described the synthesis of modified phenylboronic acid derivatives, including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, highlighting their inhibitory activity against serine proteases. This research showcases the compound's utility in creating biologically active molecules, potentially for therapeutic applications (Spencer et al., 2002).

Precision Synthesis of Conductive Polymers

Research by Yokozawa et al. (2011) on the catalyst-transfer Suzuki-Miyaura coupling polymerization of a similar dioxaborolane derivative underscores its significance in synthesizing conductive polymers like poly(3-hexylthiophene) with high regioregularity and narrow molecular weight distributions. This work points to the importance of such boronate esters in the precision synthesis of materials with desirable electrical properties (Yokozawa et al., 2011).

Mechanistic Insights into Asymmetric Synthesis

A study by Wang et al. (2011) employing density functional theory to investigate the asymmetric Simmons-Smith cyclopropanation using a chiral dioxaborolane ligand offers deep mechanistic insights into enantioselective synthesis processes. This research highlights the compound's role in understanding and developing asymmetric synthetic strategies (Wang et al., 2011).

Development of General Propargylation Reagents

Fandrick et al. (2012) detailed the preparation of a propargylation reagent, showcasing a scalable process involving a related dioxaborolane. This work demonstrates the compound's utility in streamlining synthetic routes for the efficient production of key intermediates in organic synthesis (Fandrick et al., 2012).

Photoluminescence and Base Doping in Polyfluorenes

Research by Ranger et al. (1997) on the synthesis of well-defined poly(2,7-fluorene) derivatives using palladium-catalyzed couplings introduces the role of dioxaborolane derivatives in producing materials with promising photophysical and electrical properties for blue-light-emitting devices (Ranger et al., 1997).

Safety and Hazards

特性

IUPAC Name |

2-(3-cyclopentylprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h12H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWBSOBABPKVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CCC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

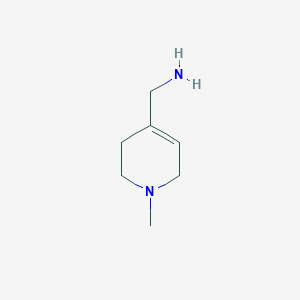

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。